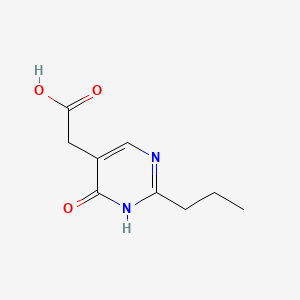
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring with a keto group at the 4th position and a propyl group at the 2nd position The acetic acid moiety is attached to the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Mix the aldehyde, β-keto ester, and urea in a suitable solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as Montmorillonite-KSF, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 4th position can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propyl group at the 2nd position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of 2-(4-carboxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted .
Comparison with Similar Compounds
- 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylacrylic acid
Comparison: Compared to these similar compounds, 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
19385-97-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.206 |
IUPAC Name |
2-(6-oxo-2-propyl-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-7-10-5-6(4-8(12)13)9(14)11-7/h5H,2-4H2,1H3,(H,12,13)(H,10,11,14) |
InChI Key |
GPFUVKUQBYLEJD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=O)N1)CC(=O)O |
Synonyms |
5-Pyrimidineacetic acid, 4-hydroxy-2-propyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
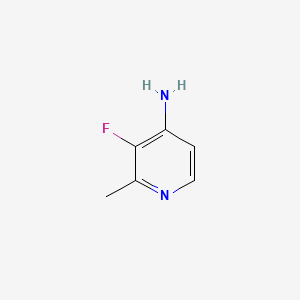

![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
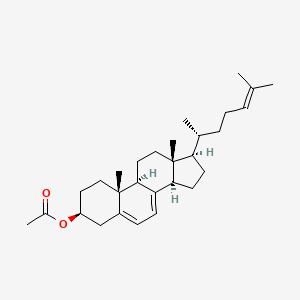

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
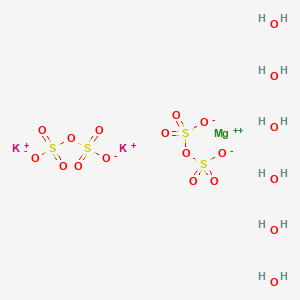
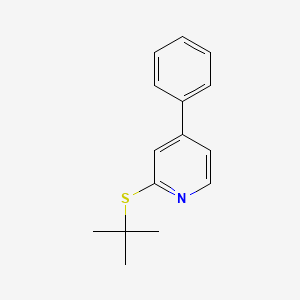
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
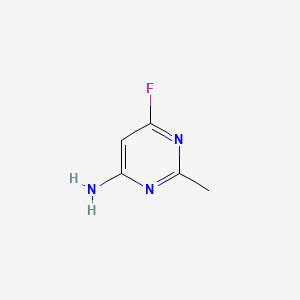
![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)
